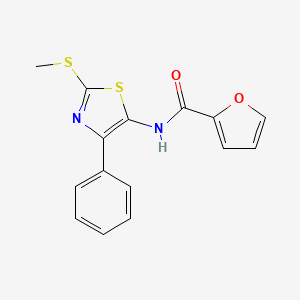

N-(2-(methylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide

Overview

Description

“N-(2-(methylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide” is a derivative of carbamothioyl-furan-2-carboxamide . These compounds have been synthesized and evaluated for their anti-cancer and anti-microbial potential .

Synthesis Analysis

The synthesis of carbamothioyl-furan-2-carboxamide derivatives involves a one-pot strategy . The compounds were obtained in moderate to excellent yields (56–85%) . Another synthesis method involves the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in a similar compound was found to be 73.52(14)° .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include acid-induced hydrolysis of the cyano group and intramolecular cyclocondensation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has led to an urgent need to find new antimicrobial compounds with distinct mechanisms of action .

Anti-Ulcer Properties

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, including anti-ulcer properties . This makes them useful in the treatment of various gastrointestinal disorders.

Diuretic Effects

Furan derivatives have been found to have diuretic effects . This means they can increase the amount of water and salt expelled from the body as urine.

Muscle Relaxant Properties

These compounds have also been found to have muscle relaxant properties . This makes them potentially useful in the treatment of conditions like muscle spasms and cramps.

Anti-Inflammatory, Analgesic, and Antidepressant Properties

Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant properties . This makes them potentially useful in the treatment of a variety of conditions, from inflammation and pain to depression.

Anti-Parkinsonian and Anti-Glaucoma Properties

These compounds have also been found to have anti-Parkinsonian and anti-glaucoma properties . This suggests potential applications in the treatment of Parkinson’s disease and glaucoma.

Antihypertensive and Anti-Aging Properties

Furan derivatives have been found to have antihypertensive and anti-aging properties . This suggests potential applications in the treatment of high blood pressure and aging-related conditions.

Anticancer Properties

Finally, these compounds have been found to have anticancer properties . This suggests potential applications in the treatment of various types of cancer.

Mechanism of Action

Target of Action

Similar compounds have been shown to targetp53 and p21 proteins . These proteins play a crucial role in cell cycle regulation and apoptosis, making them important targets for anti-cancer therapies .

Mode of Action

The compound interacts with its targets, leading to the activation of p53 and p21 . This activation results in G2/M cell cycle arrest and the initiation of apoptosis . Apoptosis, or programmed cell death, is a crucial mechanism for maintaining cellular homeostasis and eliminating cancerous cells .

Biochemical Pathways

The activation of p53 and p21 affects the cell cycle and apoptosis pathways . The up-regulation of these proteins halts the cell cycle at the G2/M phase, preventing the cell from dividing . Concurrently, the compound triggers apoptotic events, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP . These events lead to the death of the cell .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . By halting the cell cycle and triggering apoptotic events, the compound effectively eliminates cancerous cells . This makes it a potential candidate for development as an anti-tumor agent .

Future Directions

The carbamothioyl-furan-2-carboxamide derivatives, including “N-(2-(methylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide”, could be a potential source of anti-cancer and anti-microbial agents . This suggests that future research could focus on further exploring their therapeutic potential and optimizing their synthesis.

properties

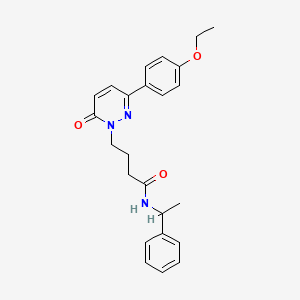

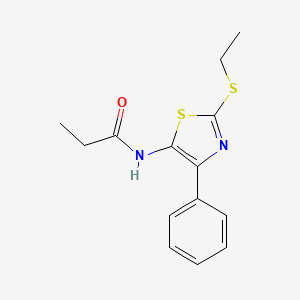

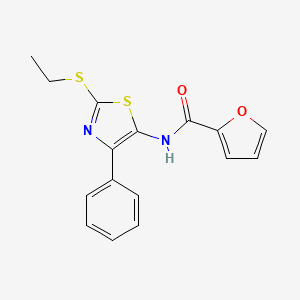

IUPAC Name |

N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c1-20-15-16-12(10-6-3-2-4-7-10)14(21-15)17-13(18)11-8-5-9-19-11/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNJYSBAGBCSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(methylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

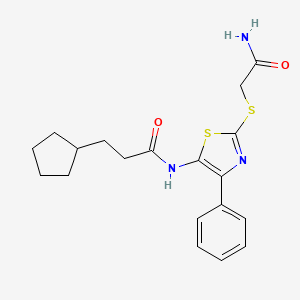

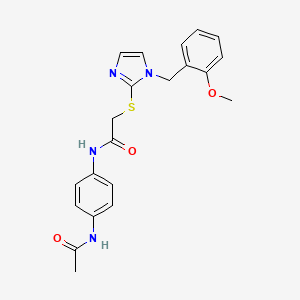

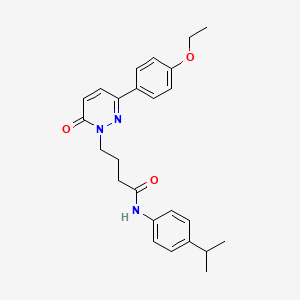

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3311471.png)

![2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B3311478.png)

![N-(4-acetylphenyl)-2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3311493.png)

![N-(furan-2-ylmethyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3311504.png)

![3,4-diethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide](/img/structure/B3311521.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B3311525.png)

![N-(2-nitrophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3311548.png)